1-Hydroxymethyl-4-oxoadamantane
Overview
Description
1-Hydroxymethyl-4-oxoadamantane is a derivative of adamantane, a polycyclic hydrocarbon known for its unique cage-like structure. This compound is characterized by the presence of a hydroxymethyl group and a ketone functional group attached to the adamantane core. The adamantane structure imparts significant stability and rigidity to the molecule, making it an interesting subject for various chemical and biological studies.
Mechanism of Action
Target of Action
This compound is a derivative of adamantane, a class of compounds known for their potential in pharmaceutical applications . .
Biochemical Pathways
The biochemical pathways affected by 1-Hydroxymethyl-4-oxoadamantane are currently unknown. Adamantane and its derivatives have been studied for their potential effects on various biochemical pathways
Pharmacokinetics
As a derivative of adamantane, it may share some of the ADME properties of other adamantane-based compounds .
Biochemical Analysis
Biochemical Properties
1-Hydroxymethyl-4-oxoadamantane plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. The compound’s hydroxymethyl group can participate in hydrogen bonding and other interactions, influencing the activity of enzymes and proteins it encounters. For instance, it has been observed to interact with cytochrome P450 enzymes, which are crucial for the metabolism of many drugs and endogenous compounds. These interactions can lead to either inhibition or activation of the enzyme, depending on the specific context and conditions .
Cellular Effects
The effects of this compound on cellular processes are diverse. It has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. For example, the compound can modulate the activity of signaling pathways such as the MAPK/ERK pathway, which is involved in cell growth and differentiation. Additionally, this compound can affect the expression of genes related to oxidative stress response, potentially enhancing the cell’s ability to cope with reactive oxygen species.
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It can bind to specific biomolecules, altering their structure and function. For example, the compound can inhibit the activity of certain enzymes by binding to their active sites, preventing substrate access. Alternatively, it can activate enzymes by inducing conformational changes that enhance their catalytic activity. These interactions can lead to changes in gene expression, either by directly affecting transcription factors or by modulating signaling pathways that control gene expression .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound is relatively stable, but it can undergo degradation under certain conditions, such as exposure to light or extreme pH. Long-term studies have shown that the compound can have lasting effects on cellular function, including sustained changes in gene expression and metabolic activity. These effects can be observed in both in vitro and in vivo studies, highlighting the compound’s potential for long-term applications.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound can have beneficial effects, such as enhancing cellular resistance to oxidative stress. At higher doses, it can exhibit toxic effects, including cellular apoptosis and necrosis. These adverse effects are likely due to the compound’s ability to disrupt cellular homeostasis and induce oxidative damage. Therefore, careful dosage optimization is crucial for its potential therapeutic applications .
Metabolic Pathways
This compound is involved in several metabolic pathways. It can be metabolized by cytochrome P450 enzymes, leading to the formation of various metabolites. These metabolites can further participate in biochemical reactions, influencing metabolic flux and metabolite levels. The compound’s interactions with metabolic enzymes can also affect the overall metabolic balance within the cell, potentially leading to changes in energy production and utilization .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through various mechanisms. It can interact with specific transporters and binding proteins, facilitating its movement across cellular membranes. Once inside the cell, the compound can accumulate in certain compartments, such as the mitochondria or the endoplasmic reticulum, where it can exert its biochemical effects. These interactions can influence the compound’s localization and activity, affecting its overall impact on cellular function .
Preparation Methods
Synthetic Routes and Reaction Conditions
1-Hydroxymethyl-4-oxoadamantane can be synthesized through several methods. One common approach involves the oxidation of 1-hydroxymethyladamantane using oxidizing agents such as potassium permanganate or chromium trioxide. The reaction typically occurs under mild conditions, ensuring the preservation of the adamantane core.
Industrial Production Methods
In industrial settings, the production of this compound often involves the use of continuous flow reactors to ensure consistent quality and yield. The process may include the use of catalysts to enhance the reaction rate and selectivity. The scalability of this method makes it suitable for large-scale production.
Chemical Reactions Analysis
Types of Reactions
1-Hydroxymethyl-4-oxoadamantane undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be further oxidized to form a carboxylic acid.
Reduction: The ketone group can be reduced to form a secondary alcohol.
Substitution: The hydroxymethyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Alkyl halides, nucleophiles such as amines or thiols.
Major Products Formed
Oxidation: 1-Carboxy-4-oxoadamantane.
Reduction: 1-Hydroxymethyl-4-hydroxyadamantane.
Substitution: Various substituted adamantane derivatives depending on the nucleophile used.
Scientific Research Applications
1-Hydroxymethyl-4-oxoadamantane has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and polymers.
Biology: Studied for its potential antiviral and antibacterial properties.
Medicine: Investigated for its potential use in drug delivery systems due to its stability and ability to penetrate biological membranes.
Industry: Utilized in the production of high-performance materials and coatings.
Comparison with Similar Compounds
Similar Compounds
Adamantanone: Similar in structure but lacks the hydroxymethyl group.
1-Hydroxyadamantane: Lacks the ketone group but has a hydroxyl group attached to the adamantane core.
Uniqueness
1-Hydroxymethyl-4-oxoadamantane is unique due to the presence of both a hydroxymethyl group and a ketone functional group. This combination imparts distinct chemical reactivity and biological activity, making it a valuable compound for various applications.
Properties
IUPAC Name |
5-(hydroxymethyl)adamantan-2-one | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16O2/c12-6-11-3-7-1-8(4-11)10(13)9(2-7)5-11/h7-9,12H,1-6H2 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ORLCIDAOJDSXNX-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC3CC(C2)(CC1C3=O)CO | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
180.24 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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